molecular formula C88H95Cl2N9O33 B549275 Teicoplanin CAS No. 61036-62-2

Teicoplanin

カタログ番号 B549275
CAS番号: 61036-62-2
分子量: 1879.7 g/mol
InChIキー: YMWQIYMUNZBOOV-DOZYEWNNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Teicoplanin is a glycopeptide antibiotic produced by Actinoplanes teichomiceticus . It is effective against Gram-positive bacteria resistant to β-lactam antibiotics . Its mechanism of action is through inhibition of bacterial cell wall biosynthesis . It is used to treat severe bacterial infections .


Synthesis Analysis

Teicoplanin is produced by the actinobacterium Actinoplanes teichomyceticus . The biosynthesis of Teicoplanin involves a complex interplay of structural, regulatory, and resistance genes . Genetic and nutritional factors contribute to the regulation of teicoplanin biosynthesis . Some of these factors have been successfully applied for improving teicoplanin production .


Molecular Structure Analysis

Teicoplanin’s main chemical structure is a heptapeptide with three monosaccharide residues: α-D-mannose, N-acetyl-β-D-glucosamine, and N-acyl-β-D-glucosamine . There are six major subtypes (A2-1 through A2-5, and A3-1) and four minor subtypes (from RS-1 to RS-4) of Teicoplanin .


Chemical Reactions Analysis

Chemical reactions have been discovered that achieve site-selective alteration of teicoplanin . Utilizing peptide-based additives that alter reaction selectivities, certain bromo-teicoplanins are accessible . These new compounds are also scaffolds for selective cross-coupling reactions, enabling further molecular diversification .


Physical And Chemical Properties Analysis

Teicoplanin has a molecular formula of C78H77Cl2N8O33R and a molecular weight of 1709.39 . It is sparingly soluble in water .

科学的研究の応用

1. Treatment of Gram-positive bacterial infections

  • Summary of Application : Teicoplanin is a glycopeptide antibiotic used to treat Gram-positive bacteria, especially for methicillin-resistant Staphylococcus aureus (MRSA) .
  • Methods of Application : Teicoplanin is administered to patients with renal dysfunction as it has fewer adverse effects such as nephrotoxicity and infusion reaction compared to vancomycin .
  • Results or Outcomes : A meta-analysis study revealed that there was no significant discrepancy in antimicrobial activity between teicoplanin and vancomycin .

2. Tailoring Teicoplanin Regimens for Normal Renal Function Patients

  • Summary of Application : In patients with normal renal function, significant teicoplanin dose adjustments are often necessary .
  • Methods of Application : A population pharmacokinetic (PK) model for teicoplanin in healthy adults was developed and used to recommend optimal dosage regimens for patients with normal renal function .
  • Results or Outcomes : The PK profile was best described using a three-compartment model, in which the estimated glomerular filtration rate calculated via the CKD-EPI equation and adjusted for body surface area was identified as a significant covariate affecting total clearance .

3. Teicoplanin Interactions with Drug Targets Related to COVID-19

  • Summary of Application : Teicoplanin has exhibited promising therapeutic efficiency against COVID-19 in vitro .
  • Methods of Application : Molecular modeling techniques were employed to decrypt the mechanistic insight of teicoplanin interaction with several COVID-19 drug targets .
  • Results or Outcomes : Amongst all macromolecular targets, the N-terminal domain of the nucleocapsid protein displayed the strongest affinity with teicoplanin .

4. Optimal Teicoplanin Dosage Regimens in Critically Ill Patients

  • Summary of Application : This study aimed to develop a population pharmacokinetic model describing teicoplanin concentrations in patients hospitalized in intensive care unit (ICU) and to perform Monte Carlo simulations to provide detailed dosing regimens of teicoplanin .
  • Methods of Application : The population pharmacokinetics model was established and various covariates were evaluated. The probability of target attainment (PTA) of various proposal dosing regimens was calculated by Monte Carlo simulations .
  • Results or Outcomes : The study provided detailed dosing regimens of teicoplanin for critically ill patients .

5. Biosynthesis and Biotechnological Production

  • Summary of Application : Purified recombinant enzymes from the tei cluster have been used to obtain direct evidence for the identity and role of Orfs 1 and 10* as glycosyltransferases catalyzing the transfer of UDP- (N-acteyl)-glucosamine onto 3-chloro-β-hydroxytyrosine (3-Cl-βHty) and Hpg of teicoplanin heptapeptide aglycone, respectively .
  • Methods of Application : The study used purified recombinant enzymes from the tei cluster .
  • Results or Outcomes : The study provided direct evidence for the identity and role of Orfs 1 and 10* as glycosyltransferases .

6. Prevention and Treatment of Serious Infections

  • Summary of Application : Teicoplanin has been used in the prevention and treatment of serious infections caused by Gram-positive bacteria .
  • Methods of Application : Teicoplanin was prescribed to patients with gram-positive bacterial infection .
  • Results or Outcomes : Positive results were shown in patients with gram-positive bacterial infection .

7. Therapeutic Drug Monitoring of Teicoplanin

  • Summary of Application : This study provides clinical practice guidelines for therapeutic drug monitoring of teicoplanin .
  • Methods of Application : The guidelines were developed by a committee following the methodology handbook published by the Japanese Medical Information Distribution Service .
  • Results or Outcomes : The new guideline recommendations indicate the target Cmin value for TDM and the dosage regimen to achieve this concentration and suggest practices for specific subpopulations .

8. Teicoplanin in the Treatment of Serious Infections

  • Summary of Application : Teicoplanin has been used in the treatment of serious infections caused by Gram-positive bacteria .
  • Methods of Application : Teicoplanin was prescribed to patients with gram-positive bacterial infection .
  • Results or Outcomes : Positive results were shown in patients with gram-positive bacterial infection .

9. Teicoplanin as an Alternative Antibiotic

  • Summary of Application : Teicoplanin has been used as an alternative antibiotic to vancomycin, which was the first glycopeptide antibiotic approved for usage in 1958 .
  • Methods of Application : Teicoplanin was prescribed to patients with serious infections caused by Gram-positive bacteria .
  • Results or Outcomes : While no improvement was observed in patients, they were prescribed with teicoplanin, and positive results were shown in patients with gram-positive bacterial infection .

Safety And Hazards

Teicoplanin can cause hypersensitivity reactions including rash, bronchospasm, and fever, which require discontinuation of the drug . Blood dyscrasias, renal and hepatic impairment can occur rarely . Adverse effects are more likely to occur with the higher dosing schedule and with prolonged therapy .

将来の方向性

Due to its efficiency and low cytotoxicity, teicoplanin has been used for patients with complications, including pediatric and immunocompromised patients . Its action against RNA viruses, including SARS-CoV2, has been proven in vitro . Therefore, teicoplanin could become a drug of choice in the treatment of COVID-19 patients .

特性

IUPAC Name

(1S,2R,19R,22S,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62+,63-,64+,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNLLBUOHPVGFT-VPMXZCLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H97Cl2N9O33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1879.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Targocid

Citations

For This Compound
60,500
Citations
APR Wilson - Clinical pharmacokinetics, 2000 - Springer
… Teicoplanin has 6 major and 4 minor components. It is … Teicoplanin is not absorbed orally, but intravenous and intramuscular administration are well tolerated. Teicoplanin is eliminated …
Number of citations: 263 link.springer.com
M Rowland - Clinical pharmacokinetics, 1990 - Springer
… Teicoplanin is a recently introduced glycopeptide antibiotic for … Teicoplanin is rapidly and extensively absorbed from muscle … Teicoplanin is highly bound in plasma to albumin (fraction …
Number of citations: 144 link.springer.com
MJ Wood - Journal of Antimicrobial Chemotherapy, 1996 - academic.oup.com
… Vancomycin and teicoplanin are both widely used in the … Teicoplanin has a longer half-life than vancomycin, it can be … Treatment with teicoplanin might, therefore, offer advantages over …
Number of citations: 336 academic.oup.com
AB Cavalcanti, AR Goncalves… - Cochrane Database …, 2010 - cochranelibrary.com
… This review identified 24 studies enrolling 2,610 patients comparing teicoplanin and vancomycin in those with either proven or suspected infection. Teicoplanin was as effective as …
Number of citations: 140 www.cochranelibrary.com
APR Wilson, RN Grüneberg, H Neu - International journal of antimicrobial …, 1994 - Elsevier
… day −1 of teicoplanin was effective, except in staphylococcal endocarditis if teicoplanin was used as … It is suggested that 6 mg/kg day −1 of teicoplanin be used for all indications except …
Number of citations: 129 www.sciencedirect.com
S Svetitsky, L Leibovici, M Paul - Antimicrobial agents and …, 2009 - Am Soc Microbiol
Vancomycin and teicoplanin are the glycopeptides currently in use for the treatment of infections caused by invasive beta-lactam-resistant gram-positive organisms. We conducted a …
Number of citations: 354 journals.asm.org
AP Johnson, AH Uttley, N Woodford… - Clinical Microbiology …, 1990 - Am Soc Microbiol
… no significant change in the MIC of teicoplanin. This raises the possibility that … to teicoplanin may develop vancomycin resistance more readily than strains fully susceptible to teicoplanin. …
Number of citations: 312 journals.asm.org
JCJ Barna, DH Williams, DJM Stone… - Journal of the …, 1984 - ACS Publications
… in the intact teicoplanin. Part of … teicoplanin are shifts downfield of 0.43 ppm(D-2) and 0.31 ppm(D-4), and these large differences indicate the presence of a sugar on ring D in teicoplanin…
Number of citations: 181 pubs.acs.org
SA Baron, C Devaux, P Colson, D Raoult… - International journal of …, 2020 - amu.hal.science
… The concentration of teicoplanin required to inhibit 50% of viruses (IC50) in vitro was 1.66 … Based on our experience of teicoplanin use in the treatment of infectious diseases, we …
Number of citations: 315 amu.hal.science
D Greenwood - Journal of Antimicrobial Chemotherapy, 1988 - academic.oup.com
… agents is not identical: teicoplanin is generally more active than … teicoplanin against some strains of coagulase-negative staphylococci. Inoculum size influences the activity of teicoplanin…
Number of citations: 142 academic.oup.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。